molecular formula C14H21N3O4 B2682136 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate CAS No. 1359655-89-2

7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate

Cat. No.: B2682136
CAS No.: 1359655-89-2
M. Wt: 295.339
InChI Key: XGEPMUMXVHGMTI-UHFFFAOYSA-N
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Scientific Research Applications

7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. Unfortunately, the search results do not provide specific information on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the search results do not provide specific safety and hazard information for this compound .

Preparation Methods

The synthesis of 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate involves multiple steps, typically starting with the preparation of the imidazo[1,5-a]pyrazine core. This core is then functionalized with tert-butyl, methyl, and dicarboxylate groups through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: to form the imidazo[1,5-a]pyrazine core.

    Alkylation reactions: to introduce the tert-butyl and methyl groups.

    Esterification reactions: to attach the dicarboxylate groups.

Chemical Reactions Analysis

7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dicarboxylate groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrazine derivatives .

Comparison with Similar Compounds

Similar compounds to 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate include:

These compounds share the imidazo[1,5-a]pyrazine core but differ in their functional groups, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-9-15-11(12(18)20-5)10-8-16(6-7-17(9)10)13(19)21-14(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEPMUMXVHGMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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